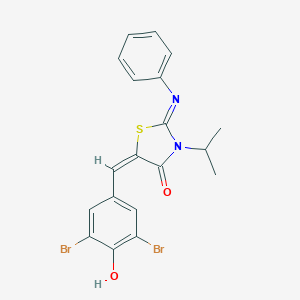
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one (DBHPT) is a thiazolidinone derivative that has gained attention in the scientific community due to its potential applications in the field of drug discovery. DBHPT is a yellow powder that has been synthesized using various methods, including the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with isopropylamine and phenylhydrazine in the presence of thiosemicarbazide.
Mécanisme D'action
The mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one may act by inhibiting the activity of enzymes involved in various biological processes, including DNA synthesis and cell division. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have antioxidant properties by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various biological assays. However, 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one also has limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is to study its potential applications in the field of drug discovery. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has shown promising results in various biological assays, and further studies could lead to the development of new drugs for the treatment of bacterial infections, cancer, and inflammation. Another potential direction is to study the mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one in more detail. Understanding the mechanism of action could lead to the development of more effective drugs with fewer side effects. Finally, future studies could focus on improving the stability and solubility of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one, which could make it more useful in various biological assays.
Méthodes De Synthèse
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using various methods, including the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with isopropylamine and phenylhydrazine in the presence of thiosemicarbazide. The reaction is carried out in ethanol at room temperature, and the resulting product is purified using recrystallization.
Applications De Recherche Scientifique
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential applications in the field of drug discovery. It has been shown to have antimicrobial, antitumor, and anti-inflammatory activities. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and has shown promising results. It has also been tested against various cancer cell lines, including breast cancer and lung cancer, and has shown cytotoxic effects. 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C19H16Br2N2O2S |
Poids moléculaire |
496.2 g/mol |
Nom IUPAC |
(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Br2N2O2S/c1-11(2)23-18(25)16(10-12-8-14(20)17(24)15(21)9-12)26-19(23)22-13-6-4-3-5-7-13/h3-11,24H,1-2H3/b16-10+,22-19? |
Clé InChI |
GTDQASNLWZTGIS-BTWTVLLVSA-N |
SMILES isomérique |
CC(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=NC3=CC=CC=C3 |
SMILES canonique |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)


![1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B298506.png)
![(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298508.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298512.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298514.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298515.png)
![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298520.png)